5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
The compound “5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide” is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The “aminomethyl” and “phenyl” groups attached to the thiadiazole ring suggest that this compound may have unique properties compared to other thiadiazoles.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the thiadiazole ring and the attached functional groups. The aminomethyl and phenyl groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, are known to undergo a variety of chemical reactions, including alkylation and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, amines typically have certain solubility properties, and the presence of the thiadiazole ring could influence its reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Parallel Synthesis of Drug-like 5-Amino-Substituted 1,2,4-Thiadiazole Derivatives : A method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. This involves cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, demonstrating potential in synthetic chemistry applications (Park et al., 2009).
Synthesis and Fungicidal Activity of N-(1,3,4-Thiadiazolyl) Thiazole Carboxamides : This study reports the synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides, demonstrating their moderate fungicidal activity. This indicates their potential use in agricultural or fungicidal applications (Tang Zi-lon, 2015).
Antimicrobial and Anticancer Activity
Novel Synthesis and Antimicrobial Activity of 7-Substituted Derivatives : Research on 2-amino-5-phenyl-1,3,4-thiadiazole derivatives has shown their potential in developing antimicrobial agents. This highlights their significance in pharmaceutical research (Angulwar et al., 2019).
A Facile Access and Evaluation of Potent Anticancer Agents : Compounds containing the 1,3,4-thiadiazole moiety, including derivatives of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, have been identified as potent anticancer agents. This demonstrates their potential therapeutic application in oncology (Gomha et al., 2017).
Material Science and Other Applications
Corrosion Inhibition for Copper : Phenyl-substituted amino thiadiazoles, including derivatives of the target compound, have been studied as corrosion inhibitors for copper in acidic environments. This suggests their application in material science and engineering (Tang et al., 2009).
Drug Delivery System in Polyamide-Montmorillonite Nanocomposites : The use of 1,3,4-oxa(thia)diazoles, related to the target compound, in polyamide-montmorillonite nanocomposites as a drug delivery system shows the versatility of these compounds in advanced pharmaceutical applications (Salahuddin et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKJCOIGLQAIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199837 | |
Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-67-3 | |
Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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